N-(2-aminoethyl)-4-methylbenzamide hydrochloride
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Overview
Description
“N-(2-aminoethyl)-4-methylbenzamide hydrochloride” likely refers to a compound that contains an amide group (-CONH2) attached to a benzene ring that is substituted with a methyl group (-CH3) and an aminoethyl group (-NHCH2CH2-). The hydrochloride indicates that the compound forms a salt with hydrochloric acid .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through amide coupling reactions or through the reaction of an appropriate amine with an acid chloride .Molecular Structure Analysis
The molecular structure would likely consist of a benzene ring substituted with a methyl group and an amide group that is connected to an ethylamine chain. The hydrochloride indicates the presence of an ionic bond with a chloride ion .Chemical Reactions Analysis
The compound, like other amides, might undergo hydrolysis under acidic or basic conditions to form an amine and a carboxylic acid . It might also participate in reactions specific to benzene rings, such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it might be soluble in polar solvents due to the presence of polar amide and ionic groups .Scientific Research Applications
Regenerative Medicine and Tissue Engineering
N-(2-aminoethyl)-4-methylbenzamide hydrochloride: is utilized in the synthesis of crosslinkable hydrogels, which are pivotal in regenerative medicine. These hydrogels can be rapidly polymerized under physiological conditions, making them suitable for cell encapsulation, drug delivery, and biofabrication within clinical settings . The hydrogels’ properties, such as swelling behavior, protein release, and barrier function, can be finely tuned to meet specific requirements of tissue engineering applications .
Drug Delivery Systems
The compound’s ability to modify hyaluronic acid and gelatin makes it an excellent candidate for creating drug delivery systems. These systems can be designed to release therapeutic agents in a controlled manner, potentially improving the efficacy and safety profiles of various drugs .
Biocompatibility Studies
In the development of biomaterials, assessing biocompatibility is crucial. N-(2-aminoethyl)-4-methylbenzamide hydrochloride -modified hydrogels have been tested with human dermal fibroblasts and keratinocytes, showing that they support cell proliferation. This indicates their potential use in skin regeneration and other applications where cell-friendly environments are required .
Neurotransmitter Research
While not directly related to N-(2-aminoethyl)-4-methylbenzamide hydrochloride , research on similar compounds like dopamine hydrochloride provides insights into neurotransmitter activities and their modulation within the central nervous system. This can lead to advancements in understanding neurological disorders and developing new treatments .
Stem Cell Niche Engineering
The modification of hyaluronic acid with compounds like N-(2-aminoethyl)-4-methylbenzamide hydrochloride can create hydrogels that maintain the native spherical morphology and stemness of stem cells. This is particularly useful in dental pulp stem cell research, where maintaining the cells’ undifferentiated state is essential for their regenerative capabilities .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-aminoethyl)-4-methylbenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c1-8-2-4-9(5-3-8)10(13)12-7-6-11;/h2-5H,6-7,11H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVYVNMSEQZYNDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.